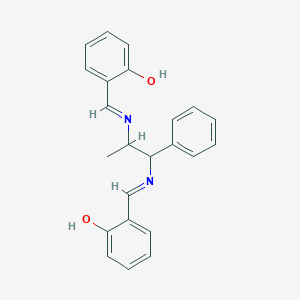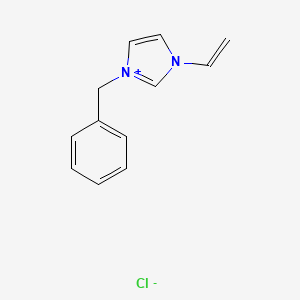![molecular formula C32H28FNO5 B12502128 methyl 3-[4-(benzyloxy)-2-fluorophenyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoate](/img/structure/B12502128.png)
methyl 3-[4-(benzyloxy)-2-fluorophenyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (S)-2-[[[(9H-Fluoren-9-yl)methoxy]carbonyl]amino]-3-[4-(benzyloxy)-2-fluorophenyl]propanoate is a complex organic compound with a unique structure. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, a benzyloxy substituent, and a fluorophenyl group. This compound is often used in organic synthesis and research due to its specific chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-2-[[[(9H-Fluoren-9-yl)methoxy]carbonyl]amino]-3-[4-(benzyloxy)-2-fluorophenyl]propanoate typically involves multiple steps:
Fmoc Protection: The initial step involves the protection of the amino group using the Fmoc group. This is achieved by reacting the amine with Fmoc chloride in the presence of a base such as sodium carbonate.
Formation of the Propanoate Backbone: The next step involves the formation of the propanoate backbone. This can be achieved through a series of reactions including esterification and amidation.
Introduction of the Benzyloxy and Fluorophenyl Groups:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving automated systems and continuous flow reactors to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (S)-2-[[[(9H-Fluoren-9-yl)methoxy]carbonyl]amino]-3-[4-(benzyloxy)-2-fluorophenyl]propanoate undergoes various types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the ester and amide functionalities, converting them into alcohols and amines, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group yields benzaldehyde derivatives, while reduction of the ester group results in the formation of alcohols.
Aplicaciones Científicas De Investigación
Methyl (S)-2-[[[(9H-Fluoren-9-yl)methoxy]carbonyl]amino]-3-[4-(benzyloxy)-2-fluorophenyl]propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of peptides and other complex molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions due to its ability to act as a substrate or inhibitor.
Medicine: Research into potential therapeutic applications includes its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of Methyl (S)-2-[[[(9H-Fluoren-9-yl)methoxy]carbonyl]amino]-3-[4-(benzyloxy)-2-fluorophenyl]propanoate involves its interaction with specific molecular targets. The Fmoc group protects the amino functionality, allowing for selective reactions at other sites. The benzyloxy and fluorophenyl groups contribute to the compound’s reactivity and binding affinity, influencing its interactions with enzymes and receptors.
Comparación Con Compuestos Similares
Similar Compounds
Methyl (S)-2-[[[(9H-Fluoren-9-yl)methoxy]carbonyl]amino]-3-phenylpropanoate: Lacks the benzyloxy and fluorophenyl groups, resulting in different reactivity and applications.
Methyl (S)-2-[[[(9H-Fluoren-9-yl)methoxy]carbonyl]amino]-3-[4-methoxyphenyl]propanoate: Contains a methoxy group instead of a benzyloxy group, affecting its chemical properties.
Uniqueness
Methyl (S)-2-[[[(9H-Fluoren-9-yl)methoxy]carbonyl]amino]-3-[4-(benzyloxy)-2-fluorophenyl]propanoate is unique due to the combination of the Fmoc protecting group, benzyloxy substituent, and fluorophenyl group. This combination imparts specific reactivity and binding properties, making it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C32H28FNO5 |
|---|---|
Peso molecular |
525.6 g/mol |
Nombre IUPAC |
methyl 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-fluoro-4-phenylmethoxyphenyl)propanoate |
InChI |
InChI=1S/C32H28FNO5/c1-37-31(35)30(17-22-15-16-23(18-29(22)33)38-19-21-9-3-2-4-10-21)34-32(36)39-20-28-26-13-7-5-11-24(26)25-12-6-8-14-27(25)28/h2-16,18,28,30H,17,19-20H2,1H3,(H,34,36) |
Clave InChI |
HTBNUMUVUBLDBQ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(CC1=C(C=C(C=C1)OCC2=CC=CC=C2)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-ethyl-6-methylphenyl)-2-[3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetamide](/img/structure/B12502060.png)
![N-cyclohexyl-N~2~-(2-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12502065.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N-(2-methoxy-5-nitrophenyl)-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12502068.png)
![2-[(1-methylbenzimidazol-2-yl)methylsulfanyl]-6-propyl-1H-pyrimidin-4-one](/img/structure/B12502072.png)


![Methyl 5-({2-[(2,4-dichlorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12502094.png)
![3,4-dichloro-N-{1-[5-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B12502096.png)

![N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methyl-N-(3-methylphenyl)benzenesulfonamide](/img/structure/B12502104.png)
![N-(3-fluoro-4-methylphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B12502108.png)



